molecular formula C23H21Cl2FO2 B12765851 Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- CAS No. 83493-32-7

Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-

Katalognummer: B12765851
CAS-Nummer: 83493-32-7
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: OFGHWCFOBHLWNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound with a unique structure It consists of a benzene ring substituted with various functional groups, including dichlorophenyl, methylpropoxy, fluoro, and phenoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, starting from simpler benzene derivatives. The process may include electrophilic aromatic substitution reactions, where the benzene ring is functionalized with different substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine (Br2), iron(III) bromide (FeBr3), nitric acid (HNO3), sulfuric acid (H2SO4), and aluminum chloride (AlCl3). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of the benzene ring can lead to the formation of brominated derivatives, while nitration can introduce nitro groups into the compound .

Wissenschaftliche Forschungsanwendungen

Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzene derivatives with different substituents, such as:

Uniqueness

Benzene, 4-((2-(3,5-dichlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

83493-32-7

Molekularformel

C23H21Cl2FO2

Molekulargewicht

419.3 g/mol

IUPAC-Name

1,3-dichloro-5-[1-[(4-fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl]benzene

InChI

InChI=1S/C23H21Cl2FO2/c1-23(2,17-11-18(24)13-19(25)12-17)15-27-14-16-8-9-21(26)22(10-16)28-20-6-4-3-5-7-20/h3-13H,14-15H2,1-2H3

InChI-Schlüssel

OFGHWCFOBHLWNO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.